molecular formula C9H10N2O2 B13025015 6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one

6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B13025015
M. Wt: 178.19 g/mol
InChI Key: NWQHLSKDTGBVAU-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. It is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes:

    Starting Material: The synthesis often begins with 2-aminopyridine.

    Cyclization: The aminopyridine undergoes cyclization with an appropriate aldehyde or ketone to form the naphthyridine core.

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Catalysis: Employing catalytic methods to improve reaction rates and selectivity.

    Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridinones.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy group or other positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkoxides.

Major Products

    Oxidation Products: Naphthyridinones.

    Reduction Products: Dihydro or tetrahydro naphthyridines.

    Substitution Products: Various substituted naphthyridines depending on the reagents used.

Scientific Research Applications

6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: Investigated for potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Explored for its potential in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the naphthyridine core can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    6-Hydroxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The hydroxy group can lead to different hydrogen bonding patterns and solubility properties.

    6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The chloro substituent can influence the compound’s electronic properties and reactivity.

Uniqueness

6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C9H10N2O2/c1-13-6-4-7-8(12)2-3-10-9(7)11-5-6/h4-5H,2-3H2,1H3,(H,10,11)

InChI Key

NWQHLSKDTGBVAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NCCC2=O)N=C1

Origin of Product

United States

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